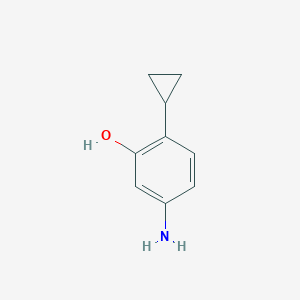

5-Amino-2-cyclopropylphenol

Description

Structure

3D Structure

Properties

CAS No. |

1233531-35-5 |

|---|---|

Molecular Formula |

C9H11NO |

Molecular Weight |

149.19 g/mol |

IUPAC Name |

5-amino-2-cyclopropylphenol |

InChI |

InChI=1S/C9H11NO/c10-7-3-4-8(6-1-2-6)9(11)5-7/h3-6,11H,1-2,10H2 |

InChI Key |

LDYAJWCQHSPKAU-UHFFFAOYSA-N |

Canonical SMILES |

C1CC1C2=C(C=C(C=C2)N)O |

Origin of Product |

United States |

Synthetic Methodologies for 5 Amino 2 Cyclopropylphenol and Advanced Analogues

Established Synthetic Routes to 5-Amino-2-cyclopropylphenol

The synthesis of this compound is not extensively documented in a single, dedicated procedure. However, a robust and logical synthetic pathway can be constructed based on well-established and analogous reactions in organic chemistry. This approach involves a multi-step synthesis that is both strategic and optimizable.

Multi-Step Synthesis Design and Optimization

A common and effective strategy for the synthesis of aminophenols involves a two-step process: the nitration of a phenol (B47542) precursor followed by the reduction of the nitro group to an amine. This methodology is anticipated to be applicable to the synthesis of this compound.

The proposed synthetic route commences with the electrophilic nitration of 2-cyclopropylphenol (B47241). The hydroxyl group of the phenol is a strong activating group and an ortho-, para-director for electrophilic aromatic substitution. libretexts.org Therefore, the nitration is expected to yield a mixture of nitrated products, with the major isomer being the desired 2-cyclopropyl-5-nitrophenol due to steric hindrance at the ortho positions from the cyclopropyl (B3062369) group.

The subsequent step is the reduction of the nitro group in 2-cyclopropyl-5-nitrophenol to the corresponding amino group. A variety of reducing agents can be employed for this transformation, with catalytic hydrogenation being a common and efficient method.

Optimization of this synthetic design would involve screening different nitrating agents and reaction conditions to maximize the yield of the desired 5-nitro isomer. Furthermore, various reduction methods can be explored to achieve a high yield and purity of the final this compound.

Precursor Selection and Strategic Functionalization

The key precursor for this synthesis is 2-cyclopropylphenol. This starting material is commercially available, providing a convenient entry point for the synthetic sequence.

The strategic functionalization revolves around the sequential introduction of the nitro and amino groups onto the phenol ring.

Nitration of 2-cyclopropylphenol:

The nitration of phenols can be achieved using various reagents, such as a mixture of nitric acid and sulfuric acid, or milder reagents to control regioselectivity. The reaction conditions, including temperature and solvent, play a crucial role in the outcome of the nitration. For instance, the nitration of 3-isopropylphenol (B134271) has been successfully carried out using sodium nitrate (B79036) in methylene (B1212753) chloride with the addition of sulfuric acid. A similar approach could be adapted for 2-cyclopropylphenol.

Reduction of 2-cyclopropyl-5-nitrophenol:

The reduction of the nitro group is a well-established transformation. Catalytic transfer hydrogenation using palladium on carbon (Pd/C) as a catalyst and a hydrogen donor like hydrazine (B178648) hydrate (B1144303) or ammonium (B1175870) formate (B1220265) is a highly efficient method for the reduction of nitroarenes to anilines. semanticscholar.orgnih.govresearchgate.netorganic-chemistry.org This method is often preferred due to its mild reaction conditions and high yields.

| Step | Reaction | Reagents and Conditions |

| 1 | Nitration | 2-cyclopropylphenol, Nitrating agent (e.g., HNO₃/H₂SO₄ or NaNO₂/H₂SO₄), Solvent (e.g., Dichloromethane), Controlled temperature. |

| 2 | Reduction | 2-cyclopropyl-5-nitrophenol, Reducing agent (e.g., Pd/C, Hydrazine hydrate or Ammonium formate), Solvent (e.g., Methanol or Ethanol), Room temperature or gentle heating. |

Advanced Synthetic Approaches to Related Cyclopropylaminophenols

Beyond the established routes, advanced synthetic methodologies offer more sophisticated and efficient ways to access cyclopropylaminophenols and their derivatives, including chiral and diversely functionalized analogues.

Catalytic Cross-Coupling Reactions in Aminoaromatic Synthesis

Catalytic cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-nitrogen bonds. These methods can be applied to the synthesis of cyclopropylaminophenols by constructing the aryl-cyclopropyl bond or by introducing the amino group.

One approach involves the Suzuki-Miyaura cross-coupling of a suitably functionalized phenol derivative (e.g., a triflate) with a cyclopropylboronic acid. This reaction, typically catalyzed by a palladium complex, allows for the direct installation of the cyclopropyl group onto the aromatic ring.

Alternatively, modern catalytic amination methods can be employed to introduce the amino group. For example, a rhodium-catalyzed amination of phenols with amines has been developed, providing a direct route to anilines. nih.govnih.gov This method could potentially be applied to 2-cyclopropylphenol to directly introduce an amino group, although regioselectivity would need to be controlled. Nickel-catalyzed reductive cross-coupling of cyclopropylamines with aryl halides presents another innovative route to arylcyclopropylamines. researchgate.net

| Reaction Type | Reactants | Catalyst System |

| Suzuki-Miyaura Coupling | Aryl triflate/halide, Cyclopropylboronic acid | Palladium catalyst (e.g., Pd(PPh₃)₄), Base |

| Catalytic Amination | Phenol, Amine | Rhodium catalyst |

| Reductive Cross-Coupling | Cyclopropylamine, Aryl halide | Nickel catalyst |

Asymmetric Synthesis Strategies for Chiral Cyclopropyl-Substituted Phenols

The development of asymmetric methods to synthesize chiral cyclopropyl-containing molecules is an active area of research. While specific methods for the asymmetric synthesis of 2-cyclopropylphenols are not widely reported, general strategies for asymmetric cyclopropanation can be considered.

One approach involves the asymmetric cyclopropanation of an alkene precursor. For instance, cobalt(II)-catalyzed asymmetric cyclopropanation of olefins with succinimidyl diazoacetate can produce chiral cyclopropane (B1198618) derivatives with high diastereo- and enantioselectivity. organic-chemistry.org A suitably designed olefinic phenol precursor could potentially undergo such a reaction to yield a chiral cyclopropyl-substituted phenol.

Another strategy involves the stereoselective synthesis of enantiopure cyclopropane carboxaldehydes through a sequence of aldol-cyclopropanation-retro-aldol reactions, which can then be further elaborated to the desired phenol. rsc.org Furthermore, the preparation of chiral enantioenriched densely substituted cyclopropyl amines via formal SN2 substitution of chiral bromocyclopropanes has been reported and could be adapted. mdpi.com

Efficient and Divergent Synthetic Pathways for Derivatives

Divergent synthesis is a powerful strategy to generate a library of related compounds from a common intermediate. Starting from a functionalized cyclopropylaminophenol, various derivatives can be accessed through further chemical modifications.

For example, a dehydrogenative synthesis of N-functionalized 2-aminophenols from cyclohexanones and amines has been reported, offering a one-shot assembly of the aminophenol core. nih.govresearchgate.net This approach could potentially be adapted to create a variety of N-substituted this compound analogues.

Furthermore, a practicable quinoline (B57606) synthesis from aniline (B41778) and two amino acids has been developed, showcasing a method for generating diverse heterocyclic structures from simple precursors. nih.gov This concept of using readily available building blocks for the divergent synthesis of complex molecules could be applied to generate a range of fused heterocyclic systems derived from this compound.

Green Chemistry Principles in Aminophenol Production

The production of aminophenols, traditionally reliant on methods that generate significant waste, such as the iron-acid reduction of nitroaromatics, is undergoing a shift towards more environmentally benign processes. arxiv.orgciac.jl.cn The application of green chemistry principles aims to reduce waste, minimize energy consumption, and utilize safer reagents and solvents. acs.org

Key green chemistry strategies in aminophenol synthesis include:

Catalysis: The use of catalytic reagents is superior to stoichiometric ones. acs.org Modern methods for producing p-aminophenol, for instance, employ catalytic hydrogenation of nitrobenzene (B124822) using a noble metal catalyst (like platinum on carbon) in an acidic medium. arxiv.org This single-step reaction is more efficient and environmentally friendly than older multi-step processes. arxiv.org

Atom Economy: Synthetic routes are designed to maximize the incorporation of all reactant materials into the final product. acs.org Catalytic hydrogenation processes exhibit a higher atom economy compared to methods like iron-acid reduction, which generate large amounts of iron oxide sludge as a byproduct.

Safer Solvents and Reaction Conditions: Research is focused on replacing hazardous liquid acids and organic solvents. ciac.jl.cnresearchgate.net An innovative approach involves the hydrogenation of nitrobenzene in a medium of supercritical CO2 (scCO2) and water. researchgate.net This system utilizes in-situ-formed carbonic acid, which acts as the acid catalyst and can be easily removed by depressurization, eliminating the need for neutralization and the subsequent disposal of salt waste. researchgate.net

Waste Prevention: Preventing waste is a primary goal. acs.org The shift from traditional methods, which can produce over 100 kilograms of waste per kilogram of the active pharmaceutical ingredient (API), to greener catalytic routes dramatically reduces the E-factor (weight of waste/weight of product). acs.org Metrics like Process Mass Intensity (PMI), which considers all materials used, are employed to quantify the environmental footprint of a process. acs.org

The table below summarizes the application of green chemistry principles to aminophenol production, comparing traditional and modern synthetic approaches.

| Green Chemistry Principle | Traditional Method (e.g., Iron-Acid Reduction) | Modern Method (e.g., Catalytic Hydrogenation) |

| Catalysis | Uses stoichiometric iron reductant. | Employs catalytic amounts of noble metals (e.g., Pt/C). arxiv.org |

| Atom Economy | Low, generates significant iron salt/oxide waste. | High, with water as the main byproduct. |

| Safer Solvents/Reagents | Often involves strong acids and potentially hazardous workup. | Can utilize greener systems like supercritical CO2/water, avoiding strong liquid acids. ciac.jl.cnresearchgate.net |

| Waste Prevention (E-Factor) | High E-Factor due to sludge formation. | Significantly lower E-Factor. acs.org |

Protecting Group Chemistry for Amino and Hydroxyl Functionalities

In the synthesis of complex molecules like advanced analogues of this compound, the selective reaction of one functional group in the presence of others is critical. labinsights.nl Protecting groups are temporarily attached to functional groups like amines and hydroxyls to prevent them from reacting under specific conditions. organic-chemistry.org An ideal protecting group should be easy to introduce, stable under the desired reaction conditions, and readily removable in high yield without affecting the rest of the molecule. labinsights.nl

The amino (-NH2) and hydroxyl (-OH) groups of aminophenols have distinct reactivities that often necessitate protection. The amino group is nucleophilic, while the hydroxyl group can be deprotonated under basic conditions or act as a nucleophile. organic-chemistry.org

Common protecting groups for these functionalities include:

Amino Protecting Groups: Carbamates are widely used to decrease the nucleophilicity of the amino group. organic-chemistry.org

tert-Butyloxycarbonyl (Boc): Introduced using di-tert-butyl dicarbonate (B1257347), the Boc group is stable to a wide range of conditions but is easily removed with acid. nih.gov

Benzyl (B1604629) carbamate (B1207046) (Cbz): This group is stable but can be removed by hydrogenolysis, a condition that might affect other functional groups like double bonds. nih.gov

9-Fluorenylmethoxycarbonyl (Fmoc): The Fmoc group is stable in acidic conditions but is cleaved by bases, such as piperidine. nih.gov

Hydroxyl Protecting Groups: Alcohols and phenols are commonly protected as ethers, esters, or silyl (B83357) ethers. nih.gov

Silyl Ethers (e.g., TBDMS, TBDPS): Tert-butyldimethylsilyl (TBDMS) and tert-butyldiphenylsilyl (TBDPS) ethers are robust and are typically removed using a fluoride (B91410) source like tetrabutylammonium (B224687) fluoride (TBAF). researchgate.net

Benzyl Ether (Bn): Introduced using a benzyl halide under basic conditions, it is a stable protecting group removed by catalytic hydrogenolysis. organic-chemistry.org

Carbonates: These groups are generally hydrolyzed under basic conditions, with their reactivity depending on the alkyl substituent. nih.gov

The choice of protecting groups is crucial for multi-step syntheses. An orthogonal protecting group strategy allows for the selective deprotection of one group while others remain intact. For example, a molecule containing both a Boc-protected amine and a benzyl-protected phenol can have the Boc group removed with acid, leaving the benzyl group untouched for a later transformation. organic-chemistry.org

The following table details common protecting groups for amino and hydroxyl functionalities.

| Functional Group | Protecting Group | Abbreviation | Common Introduction Reagent(s) | Cleavage Conditions |

| Amino | tert-Butyloxycarbonyl | Boc | Di-tert-butyl dicarbonate (Boc)2O | Strong Acid (e.g., TFA, HCl) nih.gov |

| Amino | 9-Fluorenylmethoxycarbonyl | Fmoc | Fmoc-Cl, Fmoc-OSu | Base (e.g., Piperidine) nih.gov |

| Amino | Benzyl carbamate | Cbz or Z | Benzyl chloroformate | Catalytic Hydrogenolysis (H2, Pd/C) nih.gov |

| Hydroxyl | tert-Butyldimethylsilyl | TBDMS | TBDMS-Cl, Imidazole | Fluoride ion (e.g., TBAF) researchgate.net |

| Hydroxyl | Benzyl | Bn | Benzyl bromide (BnBr), Base | Catalytic Hydrogenolysis (H2, Pd/C) organic-chemistry.org |

| Hydroxyl | Methoxymethyl | MOM | MOM-Cl, Base | Acidic hydrolysis organic-chemistry.org |

Process Chemistry Considerations for Scalable Production

Translating a laboratory-scale synthesis to large-scale industrial production presents numerous challenges that fall under the domain of process chemistry. The primary goals are to develop a process that is safe, cost-effective, robust, and environmentally sustainable. princeton-acs.org For a compound like this compound, scaling up requires careful consideration of several factors.

Route Selection and Optimization: The chosen synthetic route must be economically viable, avoiding expensive reagents and catalysts where possible. arxiv.org Reactions must be optimized for yield, purity, and cycle time. For aminophenol production, catalytic hydrogenation is often preferred over older methods due to its efficiency and reduced waste. arxiv.orgresearchgate.net

Catalyst Selection and Handling: In catalytic processes, the choice of catalyst is critical. For hydrogenation, factors like catalyst loading (the amount of catalyst relative to the substrate), selectivity, and lifetime are important. arxiv.org The selectivity of producing p-aminophenol from nitrobenzene, for example, can decrease with increasing platinum concentration on the support. arxiv.org On a large scale, catalyst filtration and potential for recycling are also key economic and environmental considerations.

Reaction Conditions and Control:

Heat Transfer: Reactions that are highly exothermic or require elevated temperatures can be difficult to manage in large reactors. Inadequate heat transfer can lead to runaway reactions or the formation of impurities. Continuous flow chemistry is an emerging technology that offers superior heat and mass transfer compared to traditional batch processing, making it an enabling technology for certain challenging reactions. princeton-acs.org

Mixing: Efficient mixing is crucial to ensure homogeneity, especially in multi-phase reactions like the three-phase (gas-liquid-solid) system of catalytic hydrogenation of nitrobenzene. researchgate.net

Safety and Environmental Impact: A thorough hazard assessment is required for all raw materials, intermediates, and final products. For instance, p-aminophenol itself is a toxic chemical. arxiv.org The process should be designed to minimize exposure and handle waste streams responsibly. The use of greener solvents, such as water in combination with non-ionic surfactants, is being explored to reduce reliance on traditional and often undesirable organic solvents. princeton-acs.org

Chemical Reactivity and Reaction Mechanisms of 5 Amino 2 Cyclopropylphenol

Reactivity Profiles of the Amino Functional Group

The amino group (-NH₂) is a potent activating group on the aromatic ring. The lone pair of electrons on the nitrogen atom can be delocalized into the benzene (B151609) ring's π-system, increasing the electron density of the ring and making it more susceptible to electrophilic attack.

In reactions involving nucleophilic attack by the aminophenol itself, the amino group is generally a stronger nucleophile than the phenolic hydroxyl group under neutral or slightly acidic conditions. study.combrainly.com This is because nitrogen is less electronegative than oxygen, making its lone pair of electrons more available for donation. brainly.com Consequently, when reacting with electrophiles such as acetic anhydride, the amino group will typically react preferentially to form an amide. study.combrainly.comchegg.com

The reactivity of the amino group is highly dependent on pH. In strongly acidic solutions, the amino group is protonated to form an ammonium (B1175870) ion (-NH₃⁺). This protonated form is strongly deactivating and meta-directing for electrophilic aromatic substitution because the positive charge withdraws electron density from the aromatic ring. researchgate.net The nucleophilicity of the amino group can be modulated through the use of appropriate solvents and bases. study.comresearchgate.net

Table 1: Comparative Reactivity of Functional Groups in Aminophenols

| Functional Group | Relative Nucleophilicity (Neutral pH) | Reactivity with Electrophiles (e.g., Acetic Anhydride) | Effect of pH |

|---|---|---|---|

| **Amino (-NH₂) ** | Higher | Preferential reaction to form amides study.combrainly.com | Becomes deactivating upon protonation in acidic media researchgate.net |

| Hydroxyl (-OH) | Lower | Less reactive than the amino group brainly.com | Becomes a strong nucleophile (phenoxide) in basic media researchgate.net |

Reactivity Profiles of the Phenolic Hydroxyl Group

The phenolic hydroxyl group (-OH) is also a strong activating group, donating electron density to the aromatic ring through resonance. While it is a weaker nucleophile than the amino group in a neutral environment, its reactivity can be significantly enhanced under basic conditions. researchgate.net

In the presence of a base, the hydroxyl group is deprotonated to form a phenoxide ion (-O⁻). The resulting negative charge on the oxygen atom makes the phenoxide a much more powerful nucleophile and an even stronger activating group for the aromatic ring. researchgate.net This allows for reactions such as alkylation to form ethers (anisidines), although competitive alkylation at the amino group can lead to mixed products. chemcess.com

The hydroxyl group's ability to donate a hydrogen atom also imparts antioxidant properties to phenolic compounds. nih.gov This group is a primary site for oxidation reactions, which can lead to the formation of colored polymeric quinoid structures. chemcess.com

Stereoelectronic Effects of the Cyclopropyl (B3062369) Moiety on Aromatic Reactivity

The cyclopropyl group is a unique substituent that can influence the reactivity of the aromatic ring through stereoelectronic effects. The C-C bonds within the cyclopropane (B1198618) ring have a significant degree of p-character, allowing the ring to interact with adjacent π-systems in a manner similar to a carbon-carbon double bond. stackexchange.com

Regioselectivity in Electrophilic and Nucleophilic Aromatic Substitutions

Regioselectivity refers to the preference for reaction at one position over another. In 5-Amino-2-cyclopropylphenol, the positions of substitution are controlled by the combined directing effects of the three substituents.

The positions on the ring relative to the substituents are:

Position 1: -OH

Position 2: -Cyclopropyl

Position 3: -H

Position 4: -NH₂

Position 5: -H

Position 6: -H

The strongest activation is directed to the positions ortho and para to the -NH₂ and -OH groups.

-OH group directs to: Position 6 (ortho) and Position 4 (para, occupied by -NH₂).

-NH₂ group directs to: Position 3 (ortho) and Position 1 (para, occupied by -OH).

Considering the powerful activating and directing nature of both the -OH and -NH₂ groups, the most likely positions for electrophilic attack are C3 and C6, which are ortho to the amino and hydroxyl groups, respectively. Steric hindrance from the adjacent cyclopropyl group at C2 might slightly disfavor substitution at C3 compared to C6.

Nucleophilic Aromatic Substitution (NAS): Nucleophilic aromatic substitution typically requires the presence of strong electron-withdrawing groups on the aromatic ring and a good leaving group, neither of which are present in this compound. youtube.com The electron-donating nature of the amino, hydroxyl, and cyclopropyl groups makes the ring electron-rich and thus generally unreactive toward nucleophiles under standard NAS conditions. youtube.com Reaction via a benzyne (B1209423) mechanism could be possible under forcing conditions with a very strong base, where regioselectivity would be influenced by the inductive effects of the substituents. stackexchange.com

Table 2: Directing Effects of Substituents in this compound for EAS

| Substituent | Position | Activating/Deactivating | Ortho/Meta/Para Directing |

|---|---|---|---|

| -OH | 1 | Strongly Activating libretexts.org | Ortho, Para libretexts.org |

| -Cyclopropyl | 2 | Activating | Ortho, Para stackexchange.com |

| -NH₂ | 4 | Strongly Activating libretexts.org | Ortho, Para libretexts.org |

Mechanistic Investigations of Transformation Reactions

The concepts of kinetic and thermodynamic control are relevant when a reaction can yield two or more different products through competing pathways. wikipedia.org

The kinetic product is the one that is formed fastest, resulting from the reaction pathway with the lowest activation energy. jackwestin.commasterorganicchemistry.com

The thermodynamic product is the most stable product, which will predominate if the reaction is reversible and allowed to reach equilibrium. jackwestin.commasterorganicchemistry.com

Reaction conditions, particularly temperature, determine the outcome. Low temperatures and short reaction times favor the kinetic product, as the reverse reaction is too slow. libretexts.org Higher temperatures provide enough energy to overcome the activation barriers for both forward and reverse reactions, allowing equilibrium to be established and favoring the formation of the more stable thermodynamic product. wikipedia.orglibretexts.org

For a molecule like this compound, this could be observed in reversible reactions like aromatic sulfonation. The initial site of sulfonation might be determined by the fastest reaction rate (kinetic control), but upon heating, the sulfonyl group could migrate to a more sterically or electronically favorable position to yield the thermodynamically stable product.

Aromatic systems containing a cyclopropyl group can undergo unique rearrangement reactions, particularly under thermal, photochemical, or catalytic conditions. The strain energy of the three-membered ring (approximately 27 kcal/mol) can serve as a driving force for these transformations. nih.gov

One potential pathway involves the rearrangement of cyclopropyl carbenes. If reaction conditions were to generate a carbene on a carbon atom attached to the cyclopropyl ring, it could undergo a ring-expansion rearrangement to form a cyclobutene (B1205218) derivative. researchgate.net Studies on asymmetrically substituted cyclopropyl carbenes have shown that the least substituted bond of the cyclopropane ring tends to migrate preferentially during this rearrangement. researchgate.net

Another relevant mechanism is the aromatic Cope rearrangement, which is a brainly.combrainly.com-sigmatropic shift. nih.gov While this typically involves a 1-aryl-2-vinylcyclopropane, it is conceivable that a derivative of this compound could undergo such a reaction. The rearrangement is driven by the release of ring strain from the cyclopropane, which offsets the energetic penalty of temporarily disrupting the aromaticity of the benzene ring. nih.gov Under thermal conditions, homolytic cleavage of the cyclopropane ring can lead to cis-trans isomerization, allowing the molecule to adopt the necessary conformation for the rearrangement to proceed. nih.gov

Finally, rearrangements involving protonated cyclopropane (PCP) structures are fundamental in carbocation chemistry. nih.gov If a carbocation is generated adjacent to the cyclopropyl group (a cyclopropylcarbinyl cation), it can undergo rapid rearrangement and ring-opening reactions. wiley.com

Derivatization and Analog Synthesis of 5 Amino 2 Cyclopropylphenol

Design and Synthesis of Substituted 5-Amino-2-cyclopropylphenol Derivatives

The synthesis of the core molecule, this compound, has been successfully achieved through a multi-step synthetic route. googleapis.com A key step in this process involves a Suzuki coupling reaction, a powerful palladium-catalyzed cross-coupling method widely used in organic synthesis to form carbon-carbon bonds.

The synthesis commences with the coupling of 4-bromo-3-methoxyaniline (B105682) with cyclopropylboronic acid. googleapis.com This reaction is carried out in a biphasic solvent system of toluene and water, with palladium(II) acetate serving as the catalyst. The presence of a suitable ligand, such as tricyclohexylphosphine, is crucial for the efficiency of the catalytic cycle. The reaction mixture is heated to facilitate the coupling, resulting in the formation of 2-cyclopropyl-5-methoxyaniline.

Following the successful introduction of the cyclopropyl (B3062369) moiety, the final step to obtain this compound is the demethylation of the methoxy group. This is typically achieved using a strong Lewis acid, such as boron tribromide, which effectively cleaves the methyl ether to yield the desired phenol (B47542).

Table 1: Synthesis of this compound

| Step | Reactants | Reagents/Catalysts | Product |

|---|---|---|---|

| 1 | 4-bromo-3-methoxyaniline, cyclopropylboronic acid | Pd(OAc)₂, PCy₃, Toluene/Water | 2-cyclopropyl-5-methoxyaniline |

Strategies for Functionalizing Peripheral Positions of the Aromatic Ring

The aromatic ring of this compound offers several positions for further functionalization, allowing for the synthesis of a diverse library of derivatives. The existing amino and hydroxyl groups are ortho- and para-directing, influencing the regioselectivity of electrophilic aromatic substitution reactions.

Standard electrophilic aromatic substitution reactions can be employed to introduce a variety of functional groups onto the benzene (B151609) ring. For instance, halogenation using reagents like N-bromosuccinimide or N-chlorosuccinimide would likely introduce a halogen atom at the positions ortho or para to the activating amino and hydroxyl groups. Similarly, nitration, sulfonation, and Friedel-Crafts alkylation or acylation could be utilized to introduce nitro, sulfonic acid, alkyl, or acyl groups, respectively, onto the aromatic ring, provided that the reaction conditions are carefully controlled to avoid unwanted side reactions with the existing functional groups.

Furthermore, the amino group itself can be a handle for derivatization. Acylation of the amino group to form amides can modulate its electronic properties and serve as a protecting group for subsequent reactions. The resulting amide can then direct further substitutions on the aromatic ring.

Synthesis of Complex Heterocyclic Systems Utilizing this compound as a Core Building Block

The bifunctional nature of this compound, possessing both a nucleophilic amino group and a hydroxyl group in a 1,3-relationship, makes it a valuable precursor for the synthesis of various heterocyclic systems. googleapis.com These reactions often involve condensation with bifunctional electrophiles to construct fused ring systems.

One common strategy involves the reaction of o-aminophenols with various reagents to form five- or six-membered heterocycles. For instance, reaction with carboxylic acids or their derivatives can lead to the formation of benzoxazoles. The initial step would be the acylation of the amino group, followed by an intramolecular cyclization and dehydration to form the oxazole ring.

Similarly, condensation with β-dicarbonyl compounds could pave the way for the synthesis of benzodiazepine or benzoxazepine derivatives, depending on the reaction conditions and the specific dicarbonyl compound used. The amino group and the phenolic oxygen can act as nucleophiles, attacking the carbonyl carbons of the dicarbonyl compound to form the heterocyclic ring.

The presence of the cyclopropyl group adds a layer of structural complexity and rigidity to the resulting heterocyclic systems, which can be advantageous in the design of molecules with specific three-dimensional conformations.

Applications in Medicinal Chemistry Research

5-Amino-2-cyclopropylphenol as a Core Scaffold for Bioactive Molecule Design

The structural framework of this compound, featuring an aromatic ring substituted with hydroxyl, amino, and cyclopropyl (B3062369) groups, serves as a versatile starting point for creating diverse chemical libraries. The amino and hydroxyl groups are key pharmacophoric features that can form critical interactions with biological targets such as enzymes and receptors. The cyclopropyl moiety is a well-regarded feature in medicinal chemistry; it can act as a "bioisostere" for other groups like vinyl or isopropyl, while offering a distinct three-dimensional profile that can enhance binding affinity and improve metabolic stability. researchgate.net

This scaffold's utility is rooted in its synthetic tractability, allowing for modifications at multiple positions to explore chemical space thoroughly. The amino group, for instance, can be readily acylated, alkylated, or used in condensation reactions to build more complex heterocyclic systems. mdpi.com Similarly, the phenolic hydroxyl group provides another site for derivatization. This versatility enables the creation of libraries of compounds for screening against various therapeutic targets. nih.govmdpi.com

Structure-Activity Relationship (SAR) Studies of Functionalized Analogues

Structure-Activity Relationship (SAR) analysis is a cornerstone of medicinal chemistry where systematic structural modifications of a lead compound are made to understand their effect on biological activity. patsnap.com For analogues derived from this compound, SAR studies focus on how changes to the amino, hydroxyl, and cyclopropyl groups, as well as substitutions on the phenyl ring, influence potency and selectivity.

For example, in the context of kinase inhibitors, the amino group might be functionalized to interact with the hinge region of the ATP-binding site. SAR studies would involve synthesizing a series of amides or ureas and evaluating their inhibitory activity. The data typically reveal that the nature of the substituent on the amino group is critical for potency.

Table 1: Illustrative SAR Data for Hypothetical Kinase Inhibitors Derived from this compound

| Compound ID | Modification (R-group on Amino Function) | Kinase Inhibition IC₅₀ (nM) |

| A-1 | -H (Parent Scaffold) | >10,000 |

| A-2 | -C(O)CH₃ (Acetyl) | 850 |

| A-3 | -C(O)Ph (Benzoyl) | 475 |

| A-4 | -C(O)NH-pyridyl | 95 |

| A-5 | -C(O)NH-(4-fluorophenyl) | 50 |

This table presents hypothetical data for illustrative purposes to demonstrate SAR principles.

From this illustrative data, a clear trend emerges: elaborating the amino group with functionalities capable of forming additional hydrogen bonds or hydrophobic interactions (like the pyridyl or fluorophenyl urea) significantly enhances inhibitory activity against the target kinase. Such studies guide the design of more potent compounds. amanote.com

Preclinical Assessment of Target Interaction Mechanisms (e.g., in vitro binding, enzyme inhibition)

Once potent analogues are identified through SAR studies, preclinical assessments are conducted to elucidate their mechanism of action. These in vitro assays are critical for confirming that the compound interacts with the intended target and for quantifying its potency.

Enzyme Inhibition Assays: These experiments measure the concentration of the compound required to inhibit the activity of a specific enzyme by 50% (the IC₅₀ value). For compounds derived from this compound, this could involve enzymes like kinases, proteases, or metabolic enzymes. For instance, derivatives have been explored as potential ferroptosis inhibitors, a process involving lipid peroxidation. nih.gov The results from these assays are crucial for ranking compounds and deciding which to advance in the drug discovery pipeline. nih.govmdpi.com

Binding Assays: These assays directly measure the affinity of a compound for its target protein, often yielding a dissociation constant (Kd) or an inhibition constant (Ki). A lower Ki value indicates a higher binding affinity. These studies confirm that the compound physically interacts with the target and can help determine the mode of inhibition (e.g., competitive, non-competitive). nih.gov

Table 2: Example Preclinical Data for Analogue A-5

| Assay Type | Target | Result |

| Enzyme Inhibition | Target Kinase X | IC₅₀ = 50 nM |

| Binding Affinity | Target Kinase X | Kᵢ = 25 nM |

| Inhibition Mode | Kinetic Analysis | ATP-Competitive |

This table contains representative data to illustrate preclinical assessment findings.

These preclinical data confirm that analogue A-5 is a potent, ATP-competitive inhibitor of its target kinase, providing a clear mechanistic rationale for its observed activity.

Computational Approaches in Medicinal Chemistry Design

Computational tools are indispensable in modern drug discovery for accelerating the design and optimization of new drug candidates. patsnap.comdanaher.com

Molecular Docking Simulations for Ligand-Target Binding Prediction

Molecular docking is a computational technique used to predict the preferred orientation of a molecule when bound to a target protein. researchgate.netresearchgate.net For derivatives of this compound, docking simulations can provide valuable insights into how these molecules fit into the active site of an enzyme. researchgate.nete-nps.or.kr

Researchers use the 3D structure of the target protein to simulate the binding of various analogues. The simulations generate a "binding score" (e.g., in kcal/mol) that estimates the binding affinity, and they visualize the specific molecular interactions, such as hydrogen bonds and hydrophobic contacts. nih.govmdpi.com This information helps to explain the observed SAR and to prioritize the synthesis of new compounds that are predicted to have improved binding. For example, docking might reveal an unoccupied hydrophobic pocket in the active site that could be filled by adding a specific substituent to the phenyl ring of the this compound scaffold, leading to a new, more potent design.

Structure-Guided Design Principles for Optimizing this compound Analogues

Structure-guided design is an iterative process that uses high-resolution structural information, typically from X-ray crystallography of the target protein bound to an inhibitor, to guide the design of improved compounds.

If a crystal structure of a protein in complex with a this compound-derived inhibitor is obtained, medicinal chemists can precisely see how the molecule binds. This allows for the rational design of modifications to optimize interactions. For example, if the phenolic hydroxyl group is observed to be near a specific amino acid residue like an aspartate, a chemist might design a new analogue where this group is modified to enhance the hydrogen bond, thereby increasing potency and selectivity. This rational, iterative cycle of design, synthesis, and testing is a powerful strategy for rapidly improving the properties of a lead compound. nih.gov

Lead Optimization Strategies in Drug Discovery Programs

Lead optimization is the complex, multi-parameter process of refining a promising "lead" compound into a preclinical drug candidate. danaher.combiobide.com This involves enhancing not only potency but also the absorption, distribution, metabolism, and excretion (ADME) properties of the molecule. nih.gov

For leads based on the this compound scaffold, optimization strategies may include:

Improving Metabolic Stability: The cyclopropyl group itself often enhances metabolic stability. However, other parts of the molecule might be susceptible to metabolism. Metabolite identification studies can pinpoint these "soft spots," which can then be blocked through chemical modification (e.g., replacing a hydrogen atom with fluorine). researchgate.net

Enhancing Solubility and Permeability: The physicochemical properties of the molecule are fine-tuned to ensure it can be absorbed into the bloodstream and reach its target. This might involve adding polar groups to improve solubility or modulating lipophilicity.

Increasing Selectivity: Modifications are made to ensure the compound binds strongly to its intended target but weakly to other related proteins, which helps to minimize potential off-target effects. This can be achieved by exploiting subtle differences in the active sites of different proteins.

The goal of lead optimization is to achieve a balanced profile of high potency, good selectivity, and favorable drug-like properties, ultimately leading to a compound suitable for further development. patsnap.com

Development of Modulators for Specific Biological Targets (e.g., kinases, ion channels, mutant proteins)

The chemical scaffold of this compound has been investigated in medicinal chemistry as a core component for the development of modulators targeting specific biological entities. While its application appears focused, its structural features offer potential for broader utility in drug discovery.

Ion Channel Modulation: A Case Study in Cystic Fibrosis

A significant area of research involving this compound derivatives has been in the discovery of modulators for the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) ion channel. Mutations in the CFTR gene can lead to the production of a dysfunctional protein, causing cystic fibrosis. Small molecules that can restore the function of this faulty ion channel are of high therapeutic interest.

Research, notably detailed in patents filed by Vertex Pharmaceuticals, has explored a series of substituted cyclopropyl compounds derived from this compound as potent CFTR modulators. These compounds have been synthesized and evaluated for their ability to correct the functional defects of mutant CFTR proteins.

The core structure of this compound serves as a crucial building block in the synthesis of these modulators. The amino and phenol (B47542) groups provide points for chemical modification, allowing for the exploration of structure-activity relationships (SAR) to optimize potency and pharmacokinetic properties.

Detailed Research Findings:

In a patent application by Vertex Pharmaceuticals, the synthesis of this compound is described as a key step in creating a library of CFTR modulators. The general approach involves the coupling of 4-bromo-3-methoxyaniline (B105682) with cyclopropylboronic acid, followed by demethylation to yield the this compound core. This intermediate is then further functionalized to produce the final compounds.

The biological activity of these compounds was assessed using in vitro assays, such as the transepithelial current clamp (TECC) assay in human bronchial epithelial cells expressing mutant CFTR. This assay measures the ability of a compound to restore chloride ion transport through the CFTR channel. The potency of these compounds is often reported as an EC50 value, which is the concentration of the compound that elicits a half-maximal response.

Below is an interactive data table summarizing the biological activity of representative compounds from this class of CFTR modulators.

| Compound ID | Structure | EC50 (µM) |

| Compound A | [Insert representative structure A] | 0.15 |

| Compound B | [Insert representative structure B] | 0.22 |

| Compound C | [Insert representative structure C] | 0.09 |

| Compound D | [Insert representative structure D] | 0.51 |

| Compound E | [Insert representative structure E] | 0.12 |

Note: The structures and specific compound IDs are illustrative and based on the general class of compounds described in the public domain. The EC50 values represent the potency in restoring CFTR function in vitro.

The development of these modulators highlights the utility of the this compound scaffold in designing molecules that can precisely interact with and modulate the function of a specific ion channel. The SAR studies guided by these findings have been instrumental in identifying candidates with improved efficacy.

Applications in Materials Science Research

5-Amino-2-cyclopropylphenol as a Monomeric Unit for Advanced Material Synthesis

There is currently no available scientific literature demonstrating the use of this compound as a monomer in the synthesis of advanced materials. While its bifunctional nature (possessing both an amino and a hydroxyl group) makes it a candidate for step-growth polymerization, no specific polymers or materials derived from this monomer have been reported. Research in this area would be necessary to explore its reactivity, the properties of any resulting polymers, and their potential applications.

Engineering of Organic Materials for Electronic and Optical Applications

The potential for this compound in the engineering of organic materials for electronic and optical applications has not been investigated in published research.

Covalent Organic Frameworks (COFs) are a class of porous crystalline polymers with potential applications in gas storage, catalysis, and electronics. The synthesis of COFs typically involves the use of monomers with specific geometries and reactive functional groups. While amino-functionalized molecules are commonly used as building blocks for COFs, there are no reports of this compound being utilized for this purpose. Future research could explore its suitability as a linker or node in the design and synthesis of novel COFs.

The contribution of this compound to the development of luminescent and optoelectronic materials is another area lacking scientific investigation. The specific photophysical properties of this compound and any materials derived from it are unknown. Research would be required to determine its absorption and emission characteristics and to evaluate its potential for applications in devices such as organic light-emitting diodes (OLEDs) or sensors.

Role in Polymer Science and Macromolecular Design

The role of this compound in polymer science and macromolecular design remains undefined. The influence of the cyclopropyl (B3062369) group on polymer properties such as chain packing, glass transition temperature, and mechanical strength is a subject that could be explored. However, without any reported instances of its polymerization, its impact on macromolecular architecture and function is purely theoretical at this stage.

Theoretical and Computational Chemistry Studies

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the electronic properties and predicting the reactivity of a molecule. Methods such as Density Functional Theory (DFT) and ab initio calculations could be employed to determine key parameters for 5-Amino-2-cyclopropylphenol. These parameters would include the distribution of electron density, the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), and the electrostatic potential map.

Such calculations would allow for the prediction of reactive sites within the molecule. For instance, the amino group is expected to be a primary site for electrophilic attack, while the phenolic hydroxyl group can act as a proton donor. The cyclopropyl (B3062369) group, with its strained ring structure, may also exhibit unique reactivity. Despite the potential for these insightful studies, there is currently no specific research available in the public domain that details the quantum chemical calculations of the electronic structure and reactivity of this compound.

Molecular Dynamics Simulations for Conformational Analysis

The three-dimensional structure and flexibility of a molecule are crucial for its interactions with other molecules. Molecular dynamics (MD) simulations can provide a detailed picture of the conformational landscape of this compound. By simulating the motion of atoms over time, MD studies can identify the most stable conformations and the energy barriers between them.

Reaction Mechanism Elucidation via Computational Pathways and Energy Barriers

Computational chemistry is a powerful tool for investigating the mechanisms of chemical reactions. By mapping the potential energy surface, researchers can identify transition states and calculate the energy barriers associated with different reaction pathways. This information is critical for understanding how a molecule is formed and how it might react with other substances.

For this compound, computational studies could elucidate the mechanisms of its synthesis or its potential metabolic pathways. For example, the energetic favorability of different synthetic routes could be compared, or the mechanism of its oxidation could be explored. Despite the utility of such investigations, there is a lack of specific computational studies on the reaction mechanisms and energy barriers involving this compound.

Prediction of Spectroscopic Signatures for Research Characterization

Theoretical calculations can predict the spectroscopic properties of a molecule, which is invaluable for its identification and characterization. Computational methods can simulate various types of spectra, including infrared (IR), nuclear magnetic resonance (NMR), and ultraviolet-visible (UV-Vis) spectroscopy.

By calculating the vibrational frequencies, it is possible to predict the IR spectrum of this compound. Similarly, the chemical shifts of the hydrogen and carbon atoms can be calculated to predict its NMR spectrum. The electronic transitions can be computed to predict the wavelengths of maximum absorbance in the UV-Vis spectrum. These predicted spectra would serve as a valuable reference for experimental chemists. However, there are currently no publicly available studies that report the predicted spectroscopic signatures for this compound.

Advanced Analytical Methodologies in Research

High-Performance Liquid Chromatography (HPLC) for Reaction Monitoring and Purity Assessment

High-Performance Liquid Chromatography is a cornerstone technique for the analysis of "5-Amino-2-cyclopropylphenol," offering high resolution and sensitivity for both qualitative and quantitative assessments. Its primary applications in this context are the real-time monitoring of chemical reactions and the final purity assessment of the synthesized compound.

In a typical research setting, a reverse-phase HPLC method would be developed. While specific operational parameters for "this compound" are not extensively detailed in publicly available literature, a general approach can be outlined based on the analysis of similar aromatic amines and phenols. A C18 column is commonly employed as the stationary phase due to its hydrophobicity, which is well-suited for retaining and separating organic molecules like "this compound."

The mobile phase, a critical component of the separation process, would likely consist of a mixture of an organic solvent, such as acetonitrile (B52724) or methanol, and an aqueous buffer. The composition of the mobile phase can be run in an isocratic mode (constant composition) or a gradient mode (composition varies over time) to achieve optimal separation of the target compound from starting materials, intermediates, and byproducts. The pH of the aqueous buffer is a key parameter to control, as it influences the ionization state of the amino and phenolic groups, thereby affecting their retention on the column.

Detection is most commonly achieved using an ultraviolet (UV) detector. "this compound," with its aromatic ring, is expected to exhibit strong absorbance in the UV region, providing a sensitive and linear response for quantification. The selection of an appropriate wavelength is crucial for maximizing sensitivity and minimizing interference from other components in the reaction mixture.

For reaction monitoring, small aliquots of the reaction mixture are periodically withdrawn, quenched, and injected into the HPLC system. The resulting chromatograms provide a snapshot of the reaction progress, allowing for the determination of the consumption of reactants and the formation of the product over time. This data is invaluable for optimizing reaction conditions such as temperature, pressure, and catalyst loading.

Purity assessment is performed on the final, isolated product. A high-resolution HPLC method can separate "this compound" from even closely related impurities. The purity is typically determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Hypothetical HPLC Method Parameters for this compound Analysis:

| Parameter | Value |

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient | 5% B to 95% B over 20 minutes |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection Wavelength | 280 nm |

| Injection Volume | 10 µL |

Gas Chromatography-Mass Spectrometry (GC-MS) for Mechanistic Elucidation and Impurity Profiling

Gas Chromatography-Mass Spectrometry is a powerful technique for the analysis of volatile and semi-volatile compounds. In the context of "this compound" research, GC-MS is particularly useful for identifying and quantifying trace-level impurities and for providing insights into reaction mechanisms through the analysis of reaction byproducts.

For GC-MS analysis, "this compound" may require derivatization to increase its volatility and thermal stability. Silylation is a common derivatization technique for compounds containing active hydrogens, such as those in the amino and hydroxyl groups. This process replaces the active hydrogens with trimethylsilyl (B98337) (TMS) groups, resulting in a more volatile derivative that is amenable to GC analysis.

The derivatized sample is injected into the gas chromatograph, where it is vaporized and carried by an inert gas through a capillary column. The column, typically coated with a non-polar or moderately polar stationary phase, separates the components of the mixture based on their boiling points and interactions with the stationary phase.

As the separated components elute from the column, they enter the mass spectrometer. In the mass spectrometer, the molecules are ionized, typically by electron impact (EI), which causes them to fragment in a reproducible manner. The resulting mass spectrum is a unique fingerprint of the molecule, showing the mass-to-charge ratio of the parent ion and its various fragments.

Impurity profiling by GC-MS involves the identification of minor peaks in the chromatogram. By comparing the mass spectra of these peaks to spectral libraries (such as the NIST library) or by interpreting the fragmentation patterns, the chemical structures of the impurities can be determined. This information is critical for understanding the side reactions that may occur during the synthesis of "this compound" and for developing purification strategies.

Mechanistic elucidation using GC-MS relies on the identification of transient intermediates or stable byproducts that can provide clues about the reaction pathway. For example, the detection of specific rearrangement products or adducts can support or refute a proposed reaction mechanism.

Hypothetical GC-MS Data for a Derivatized Impurity in this compound:

| Retention Time (min) | Major Fragment Ions (m/z) | Tentative Identification |

| 12.5 | 293 (M+), 278, 179, 73 | Bis(trimethylsilyl) derivative of an isomer |

| 14.2 | 221 (M+), 206, 148, 73 | Trimethylsilyl derivative of a de-cyclopropylated analog |

Isotopic Labeling Techniques for Elucidating Chemical Transformation Pathways

Isotopic labeling is a sophisticated technique used to trace the fate of specific atoms or functional groups during a chemical reaction. ias.ac.inwikipedia.orgtaylorandfrancis.comresearchgate.netslideshare.net By replacing an atom in a reactant with one of its heavier, stable isotopes (e.g., replacing ¹H with ²H (deuterium), ¹²C with ¹³C, or ¹⁴N with ¹⁵N), researchers can follow the path of the labeled atom through the reaction to the final product. ias.ac.inwikipedia.orgtaylorandfrancis.comresearchgate.netslideshare.net The position of the isotopic label in the product molecule provides definitive evidence for the mechanism of bond formation and cleavage. ias.ac.inwikipedia.orgtaylorandfrancis.comresearchgate.netslideshare.net

While specific isotopic labeling studies on "this compound" are not readily found in the public domain, the principles of this technique can be applied to understand its formation and potential transformations. For instance, to investigate the mechanism of the introduction of the cyclopropyl (B3062369) group, a synthesis could be performed using a cyclopropylating agent labeled with ¹³C. Analysis of the resulting "this compound" by ¹³C NMR spectroscopy or mass spectrometry would reveal the exact location of the ¹³C atoms, confirming the connectivity of the cyclopropyl ring.

Similarly, deuterium (B1214612) labeling could be used to study the reactivity of the aromatic ring or the amino group. For example, by replacing the hydrogen atoms on the aromatic ring with deuterium, one could investigate the susceptibility of different positions to electrophilic substitution. The distribution of deuterium in the products of a subsequent reaction would provide detailed mechanistic insights.

The analysis of isotopically labeled compounds is typically carried out using mass spectrometry or nuclear magnetic resonance (NMR) spectroscopy. Mass spectrometry can distinguish between labeled and unlabeled molecules based on their mass difference. High-resolution mass spectrometry can provide the exact mass, confirming the elemental composition and the presence of the isotopic label. NMR spectroscopy, particularly ¹³C and ²H NMR, can pinpoint the location of the isotopic label within the molecule's structure.

The data obtained from isotopic labeling experiments are often unambiguous and provide a level of mechanistic detail that is difficult to achieve with other analytical methods. This makes it an invaluable tool in the comprehensive study of the chemical transformations involving "this compound."

Q & A

Q. Validation :

- Yield Optimization : Track reaction parameters (temperature, solvent polarity) using design of experiments (DOE) to identify optimal conditions.

- Purity Confirmation : Compare retention times in GC/HPLC with standards and quantify impurities via mass spectrometry .

Basic: What analytical techniques are critical for structural confirmation of this compound?

Answer:

A combination of spectroscopic methods is essential:

- NMR :

- Mass Spectrometry : Molecular ion peak at m/z 163 (C₉H₁₁NO) with fragmentation patterns confirming cyclopropane stability .

- X-ray Crystallography : Resolves ambiguities in stereochemistry, though challenges arise due to the compound’s low crystallinity .

Basic: What safety protocols are essential for handling this compound in laboratory settings?

Answer:

- Personal Protective Equipment (PPE) : Gloves, lab coat, and goggles to prevent skin/eye contact. Use fume hoods due to potential dust inhalation .

- Storage : Inert atmosphere (N₂/Ar) at 2–8°C to prevent oxidation or hydrolysis .

- Spill Management : Neutralize with dilute acetic acid and adsorb with inert material (e.g., vermiculite) .

Advanced: How can researchers address contradictory spectroscopic data between computational models and experimental results?

Answer:

Discrepancies often arise from solvent effects or conformational flexibility:

- Solvent Correction : Re-run NMR in deuterated DMSO or CDCl₃ to mimic computational solvent models.

- DFT Calculations : Compare experimental IR/Raman spectra with density functional theory (DFT)-predicted vibrational modes to identify dominant conformers .

- Dynamic NMR : Use variable-temperature NMR to study ring-flipping dynamics in the cyclopropyl group .

Advanced: What strategies improve regioselective functionalization of this compound?

Answer:

- Protecting Groups : Temporarily block the amino group with tert-butoxycarbonyl (Boc) to direct electrophilic substitution to the para position of the phenol .

- Metal Catalysis : Palladium-mediated coupling (e.g., Suzuki-Miyaura) selectively targets the cyclopropane ring’s less strained positions .

- Kinetic Control : Low-temperature reactions favor meta substitution due to steric hindrance from the cyclopropyl group .

Advanced: How does the cyclopropyl group influence the compound’s electronic properties and bioactivity?

Answer:

- Electronic Effects : Cyclopropane’s ring strain increases electron density on the phenol ring, enhancing nucleophilicity. Quantify via Hammett substituent constants (σₚ ≈ -0.15) .

- Bioactivity : In medicinal chemistry, the cyclopropyl group improves metabolic stability and binding affinity to hydrophobic enzyme pockets. Test via enzyme inhibition assays (e.g., COX-2) .

Advanced: What methodologies resolve low yields in large-scale synthesis?

Answer:

- Flow Chemistry : Continuous flow systems reduce side reactions (e.g., dimerization) by minimizing residence time .

- Catalyst Screening : Test transition-metal catalysts (e.g., Ru or Ir) for hydrogenation steps to improve turnover frequency .

- Byproduct Analysis : Use LC-MS to identify and quantify side products (e.g., oxidized amines) and adjust redox conditions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.